5,6,7,8,8-Pentamethylnon-5-en-4-one
Description
5,6,7,8,8-Pentamethylnon-5-en-4-one is a branched aliphatic enone characterized by a nine-carbon chain with five methyl substituents at positions 5, 6, 7, 8, and 8, and a ketone group at position 2.
Properties
CAS No. |
81786-81-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(E)-5,6,7,8,8-pentamethylnon-5-en-4-one |
InChI |
InChI=1S/C14H26O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h12H,8-9H2,1-7H3/b11-10+ |
InChI Key |
NVESPKGSUJHQDO-ZHACJKMWSA-N |
Isomeric SMILES |
CCCC(=O)/C(=C(\C)/C(C)C(C)(C)C)/C |
Canonical SMILES |
CCCC(=O)C(=C(C)C(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8-Pentamethylnon-5-en-4-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the alkylation of a suitable ketone precursor with a methylating agent, followed by a series of reactions to introduce the double bond and additional methyl groups. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8,8-Pentamethylnon-5-en-4-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as distillation and chromatography, is also common to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,8-Pentamethylnon-5-en-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
5,6,7,8,8-Pentamethylnon-5-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various purposes.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Researchers are exploring its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 5,6,7,8,8-Pentamethylnon-5-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred based on broader chemical classes and methodologies:
Structural Analogues in the Evidence
2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one () Structural Differences: This compound is a tetrahydroquinoline derivative with a fused aromatic ring system, contrasting with the aliphatic backbone of the target compound. Synthesis & Characterization: Both compounds require rigorous purity validation via NMR and LC-MS , though the synthetic pathways differ (e.g., tetrahydroquinolines often involve cyclization steps). Reactivity: The aromatic system in tetrahydroquinolines enables electrophilic substitution, whereas the aliphatic enone in 5,6,7,8,8-Pentamethylnon-5-en-4-one may undergo conjugate addition or oxidation.
5-Hydroxy-6,7,8-Trimethoxy-2-(4-Methoxyphenyl)-4H-Chromen-4-one () Structural Differences: A flavone derivative with multiple methoxy and hydroxyl groups, structurally distinct from the aliphatic enone. Functional Groups: The flavone’s conjugated chromenone system allows for UV-vis activity, while the target compound’s reactivity centers on its ketone and alkene groups.
General Comparison of Aliphatic Enones
- Steric Effects: The pentamethyl substitution in the target compound imposes significant steric hindrance, reducing nucleophilic attack rates compared to less substituted enones.
- Thermodynamic Stability: The branched methyl groups may stabilize the enone via hyperconjugation, as seen in analogous terpenoid derivatives.
Research Findings and Limitations
- Synthesis Gaps: No direct synthesis data for 5,6,7,8,8-Pentamethylnon-5-en-4-one are available in the evidence. Techniques from tetrahydroquinolone synthesis (e.g., intermediate purification via HPLC ) may be extrapolated.
- Comparative Data : The evidence lacks thermodynamic or kinetic data (e.g., bond energies, reaction rates) for direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
